molecular formula C13H18N6O4 B15327886 DMF-dG

DMF-dG

Cat. No.: B15327886
M. Wt: 322.32 g/mol
InChI Key: ZXECVVVXPHBGGX-UHFFFAOYSA-N
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Description

2’-Deoxyguanosine protected with a dimethylformamidine group, commonly referred to as DMF-dG, is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and biochemistry due to its ability to facilitate the synthesis of DNA and RNA sequences with specific modifications. The dimethylformamidine group serves as a protective group, allowing for more efficient and controlled synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DMF-dG involves the protection of the 2’-deoxyguanosine nucleoside with a dimethylformamidine group. This process typically includes the following steps:

    Activation of 2’-Deoxyguanosine: The nucleoside is first activated to make it more reactive for subsequent steps.

    Protection with Dimethylformamidine: The activated nucleoside is then reacted with dimethylformamidine to form the protected this compound compound. This reaction is usually carried out under mild conditions to prevent degradation of the nucleoside.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using automated solid-phase synthesis methods. These methods allow for the large-scale production of oligonucleotides with high efficiency and purity. The use of controlled-pore glass or polystyrene resins as solid supports facilitates the synthesis process by providing a stable platform for the reactions to occur.

Chemical Reactions Analysis

Types of Reactions

DMF-dG undergoes several types of chemical reactions, including:

    Substitution Reactions: The dimethylformamidine group can be substituted with other functional groups to introduce specific modifications to the nucleoside.

    Deprotection Reactions: The protective dimethylformamidine group can be removed under mild conditions, typically using ammonium hydroxide or a mixture of ammonium hydroxide and methylamine. This deprotection step is crucial for obtaining the final oligonucleotide product.

Common Reagents and Conditions

    Ammonium Hydroxide: Used for deprotection of the dimethylformamidine group.

    Methylamine: Often used in combination with ammonium hydroxide for faster deprotection.

    Dimethylformamidine: Used as a protective group during the synthesis process.

Major Products Formed

The major product formed from the reactions involving this compound is the deprotected 2’-deoxyguanosine nucleoside, which can then be incorporated into oligonucleotides for various applications.

Scientific Research Applications

DMF-dG is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA and RNA interactions.

    Biology: Facilitates the study of genetic sequences and their functions by allowing for the creation of specific DNA and RNA sequences.

    Medicine: Used in the development of therapeutic oligonucleotides for treating genetic disorders and diseases.

    Industry: Employed in the large-scale production of oligonucleotides for research and commercial purposes.

Mechanism of Action

The mechanism of action of DMF-dG involves the protection of the 2’-deoxyguanosine nucleoside with a dimethylformamidine group. This protective group prevents unwanted reactions during the synthesis process, allowing for the controlled and efficient production of oligonucleotides. The dimethylformamidine group can be selectively removed under mild conditions, revealing the functional nucleoside for incorporation into DNA or RNA sequences.

Comparison with Similar Compounds

DMF-dG is unique compared to other similar compounds due to its specific protective group and its application in oligonucleotide synthesis. Similar compounds include:

    Acetyl-protected Cytidine: Used for RNA synthesis with acetyl protection.

    Benzoyl-protected Adenosine: Used for DNA synthesis with benzoyl protection.

    Dimethylformamidine-protected Guanosine: Similar to this compound but used for RNA synthesis.

These compounds share similar protective strategies but are used for different nucleosides and applications, highlighting the versatility and specificity of this compound in oligonucleotide synthesis.

Biological Activity

DMF-dG, or N’-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide, is a phosphoramidite derivative of deoxyguanosine. It plays a crucial role in the synthesis of oligonucleotides, which are essential for various biological and medical applications, including gene synthesis and therapeutic interventions.

This compound functions primarily as a building block in the synthesis of DNA sequences. It is incorporated into the growing oligonucleotide chain during synthesis, where it interacts with DNA polymerase and RNA polymerase. The incorporation of this compound into oligonucleotides influences their sequence and structure, impacting gene expression and cellular processes.

The biochemical properties of this compound are characterized by its interactions with various enzymes and proteins:

  • Incorporation into DNA : this compound forms phosphodiester bonds with adjacent nucleotides, facilitating the elongation of DNA strands.
  • Enzyme Interaction : It modulates the activity of transcription factors that regulate gene expression, thereby influencing critical cellular processes such as growth and differentiation.
  • Cellular Metabolism : this compound affects metabolic pathways by altering enzyme activities.

Cellular Effects

This compound has significant effects on cellular functions:

  • Gene Expression : By modulating transcription factors, this compound can upregulate or downregulate specific genes involved in various cellular activities.
  • Cell Signaling : It influences cell signaling pathways that govern cellular responses to external stimuli.
  • Apoptosis and Differentiation : this compound can affect processes such as apoptosis (programmed cell death) and differentiation in various cell types.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Oligonucleotide Synthesis : Research indicates that this compound enhances the efficiency of oligonucleotide synthesis compared to other phosphoramidites. It has been shown to improve yield and purity in synthesized products, making it a preferred choice for researchers in molecular biology.
  • Gene Regulation : A study demonstrated that this compound could activate specific transcription factors involved in stress response pathways. This activation leads to increased expression of genes associated with antioxidant defense mechanisms .
  • Cellular Impact : In vitro studies revealed that this compound treatment resulted in altered metabolic profiles in treated cells, indicating its potential role in modulating cellular metabolism through gene expression changes .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

StudyFocus AreaKey Findings
Oligonucleotide SynthesisImproved yield and purity in DNA synthesis
Gene RegulationActivation of stress response transcription factors
Cellular ImpactAltered metabolic profiles in treated cells

Properties

IUPAC Name

N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXECVVVXPHBGGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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